Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate
Overview
Description
Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-c]pyrimidine core with an ethyl ester group at the 7-position.
Mechanism of Action
Target of Action
Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against various diseases . The mechanism of action of these compounds often involves interaction with specific targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to affect various biochemical pathways . For instance, some imidazo[1,2-a]pyridine derivatives have been reported to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Pharmacokinetics
Some imidazo[1,2-a]pyridine derivatives have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant anti-cancer activities . For instance, some compounds have shown clear signs of apoptosis, including nuclear condensation and fragmentation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl imidazo[1,2-c]pyrimidine-7-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a multicomponent reaction involving cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol can be used to synthesize imidazo[1,2-a]pyrimidine derivatives . The reaction typically involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. The use of environmentally benign solvents and catalyst-free approaches are also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may result in the formation of reduced derivatives with modified functional groups .
Scientific Research Applications
Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound shares a similar core structure but differs in the position and type of substituents.
Imidazo[1,5-a]pyrimidine: This compound is structurally similar but has a different arrangement of nitrogen atoms in the ring system.
Imidazo[4,5-b]pyridine: This compound has a different ring fusion pattern and is investigated for its potential as an antibacterial and anticancer agent.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Properties
IUPAC Name |
ethyl imidazo[1,2-c]pyrimidine-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-8-10-3-4-12(8)6-11-7/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIRHHKBVBGKOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CN2C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588720-90-5 | |
Record name | ethyl imidazo[1,2-c]pyrimidine-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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